molecular formula C21H30IN3O5S B12059933 (2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-iodophenyl)propanoic acid

(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-iodophenyl)propanoic acid

Cat. No.: B12059933
M. Wt: 563.5 g/mol
InChI Key: RDQXFDPVOCUTTL-BZSNNMDCSA-N
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Description

(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-iodophenyl)propanoic acid is a complex organic compound with a unique structure that includes a formamido group, a methylsulfanyl group, and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-iodophenyl)propanoic acid involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the formamido group: This step typically involves the reaction of an amine with formic acid or a formylating agent under acidic conditions.

    Introduction of the methylsulfanyl group: This can be achieved through the reaction of a thiol with a suitable alkylating agent.

    Attachment of the iodophenyl group: This step often involves the iodination of a phenyl ring using iodine or an iodine-containing reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-iodophenyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The formamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium azide, potassium cyanide

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Azides, nitriles

Scientific Research Applications

(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-iodophenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-iodophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The formamido group can form hydrogen bonds with biological molecules, while the iodophenyl group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-bromophenyl)propanoic acid
  • (2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-chlorophenyl)propanoic acid

Uniqueness

The uniqueness of (2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-iodophenyl)propanoic acid lies in its iodophenyl group, which imparts distinct chemical and biological properties compared to its brominated and chlorinated analogs. The iodine atom can engage in unique interactions, such as halogen bonding, which can influence the compound’s reactivity and biological activity.

Properties

Molecular Formula

C21H30IN3O5S

Molecular Weight

563.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-iodophenyl)propanoic acid

InChI

InChI=1S/C21H30IN3O5S/c1-13(2)10-17(24-19(27)16(23-12-26)8-9-31-3)20(28)25-18(21(29)30)11-14-4-6-15(22)7-5-14/h4-7,12-13,16-18H,8-11H2,1-3H3,(H,23,26)(H,24,27)(H,25,28)(H,29,30)/t16-,17-,18-/m0/s1

InChI Key

RDQXFDPVOCUTTL-BZSNNMDCSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)I)C(=O)O)NC(=O)[C@H](CCSC)NC=O

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)I)C(=O)O)NC(=O)C(CCSC)NC=O

Origin of Product

United States

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